molecular formula C7H16ClNO B14123754 (R)-3-Propoxy-pyrrolidine HCl

(R)-3-Propoxy-pyrrolidine HCl

Cat. No.: B14123754
M. Wt: 165.66 g/mol
InChI Key: PNUGVZIJVXDZCA-OGFXRTJISA-N
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Description

®-3-Propoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a propoxy group at the third position. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Propoxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Substitution Reaction: A propoxy group is introduced at the third position of the pyrrolidine ring through a nucleophilic substitution reaction.

    Chiral Resolution: The resulting mixture of enantiomers is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-3-Propoxypyrrolidine may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.

    Purification: Implementing advanced purification techniques such as chromatography to achieve high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-3-Propoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrrolidines.

Scientific Research Applications

®-3-Propoxypyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Propoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Propoxypyrrolidine: The enantiomer of ®-3-Propoxypyrrolidine, differing in its stereochemistry.

    3-Methoxypyrrolidine: A similar compound with a methoxy group instead of a propoxy group.

    3-Ethoxypyrrolidine: Another analog with an ethoxy group.

Uniqueness

®-3-Propoxypyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3R)-3-propoxypyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

PNUGVZIJVXDZCA-OGFXRTJISA-N

Isomeric SMILES

CCCO[C@@H]1CCNC1.Cl

Canonical SMILES

CCCOC1CCNC1.Cl

Origin of Product

United States

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